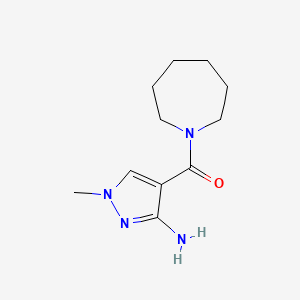

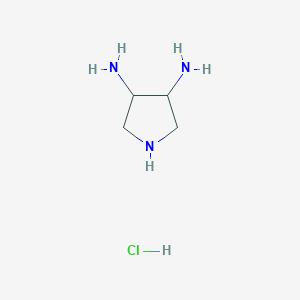

![molecular formula C11H15F2N5 B11733162 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733162.png)

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

{[1-(2,2-Difluorethyl)-1H-pyrazol-3-yl]methyl}[(1-Methyl-1H-pyrazol-5-yl)methyl]amin ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolderivate gehört. Diese Verbindung ist durch das Vorhandensein von zwei Pyrazolringen gekennzeichnet, die jeweils mit unterschiedlichen funktionellen Gruppen substituiert sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von {[1-(2,2-Difluorethyl)-1H-pyrazol-3-yl]methyl}[(1-Methyl-1H-pyrazol-5-yl)methyl]amin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Herstellung der einzelnen Pyrazolringe, gefolgt von deren Funktionalisierung und Kupplung.

-

Herstellung von 1-(2,2-Difluorethyl)-1H-pyrazol

Ausgangsstoffe: 2,2-Difluorethylamin, Hydrazinhydrat und ein geeignetes Aldehyd oder Keton.

Reaktionsbedingungen: Die Reaktion wird unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt. Das resultierende Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

-

Herstellung von 1-Methyl-1H-pyrazol

Ausgangsstoffe: Methylhydrazin und ein geeignetes Aldehyd oder Keton.

Reaktionsbedingungen: Ähnlich wie im ersten Schritt wird die Reaktion unter Rückflussbedingungen in einem geeigneten Lösungsmittel durchgeführt. Das Produkt wird mit Standardtechniken gereinigt.

-

Kupplung von Pyrazolringen

Ausgangsstoffe: Die beiden hergestellten Pyrazolderivate.

Reaktionsbedingungen: Die Kupplungsreaktion wird typischerweise unter Verwendung eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDC) in Gegenwart einer Base wie Triethylamin durchgeführt. Das Reaktionsgemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis das gewünschte Produkt gebildet ist. Die Reinigung erfolgt durch Umkristallisation oder Chromatographie.

Industrielle Produktionsverfahren

Die industrielle Produktion von {[1-(2,2-Difluorethyl)-1H-pyrazol-3-yl]methyl}[(1-Methyl-1H-pyrazol-5-yl)methyl]amin kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Optimierung der Reaktionsbedingungen, die Verwendung von Durchflussreaktoren und fortschrittliche Reinigungsverfahren werden eingesetzt, um Ausbeute und Reinheit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methylgruppen, die an die Pyrazolringe gebunden sind. Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsreaktionen können an der Difluorethylgruppe unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) durchgeführt werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Difluorethylgruppe. Reagenzien wie Natriumazid (NaN₃) oder Kaliumcyanid (KCN) können verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO₄ in saurem oder neutralem Medium, CrO₃ in Essigsäure.

Reduktion: LiAlH₄ in trockenem Ether, NaBH₄ in Methanol oder Ethanol.

Substitution: NaN₃ in Dimethylformamid (DMF), KCN in wässrigem Ethanol.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von Aziden oder Nitrilen.

Wissenschaftliche Forschungsanwendungen

{[1-(2,2-Difluorethyl)-1H-pyrazol-3-yl]methyl}[(1-Methyl-1H-pyrazol-5-yl)methyl]amin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und -wege.

Biologie: Wird auf sein Potenzial als bioaktive Verbindung untersucht. Studien konzentrieren sich auf seine Wechselwirkungen mit biologischen Makromolekülen und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Wird auf sein potenzielles therapeutisches Potenzial untersucht. Die Forschung umfasst seine Verwendung als Leitverbindung in der Wirkstoffforschung für verschiedene Krankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Beschichtungen, eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von {[1-(2,2-Difluorethyl)-1H-pyrazol-3-yl]methyl}[(1-Methyl-1H-pyrazol-5-yl)methyl]amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Difluorethyl- und Methylgruppen spielen eine entscheidende Rolle bei der Bindung an Zielproteine oder Enzyme und modulieren deren Aktivität. Die Verbindung kann je nach Zielstruktur und Kontext ihrer Verwendung als Inhibitor oder Aktivator wirken. Zu den beteiligten Pfaden gehören Signaltransduktion, Enzyminhibition und Rezeptormodulation.

Wissenschaftliche Forschungsanwendungen

{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties. Research includes its use as a lead compound in drug discovery for various diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The difluoroethyl and methyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. Pathways involved include signal transduction, enzyme inhibition, and receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 1-(2,2-Difluorethyl)-1H-pyrazol

- 1-Methyl-1H-pyrazol

- 1-(2,2-Difluorethyl)-3-methyl-1H-pyrazol

Einzigartigkeit

{[1-(2,2-Difluorethyl)-1H-pyrazol-3-yl]methyl}[(1-Methyl-1H-pyrazol-5-yl)methyl]amin ist einzigartig aufgrund des Vorhandenseins sowohl der Difluorethyl- als auch der Methylgruppen an den Pyrazolringen. Dieses doppelte Substitutionsmuster verleiht ihm einzigartige chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C11H15F2N5 |

|---|---|

Molekulargewicht |

255.27 g/mol |

IUPAC-Name |

1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(2-methylpyrazol-3-yl)methyl]methanamine |

InChI |

InChI=1S/C11H15F2N5/c1-17-10(2-4-15-17)7-14-6-9-3-5-18(16-9)8-11(12)13/h2-5,11,14H,6-8H2,1H3 |

InChI-Schlüssel |

FDEAWSONFRYIOD-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=CC=N1)CNCC2=NN(C=C2)CC(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11733083.png)

![2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B11733110.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)

![N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733133.png)

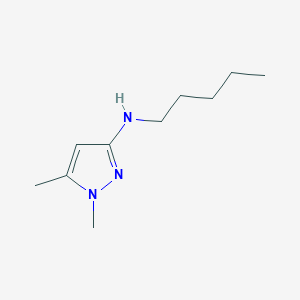

![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733136.png)

![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11733159.png)

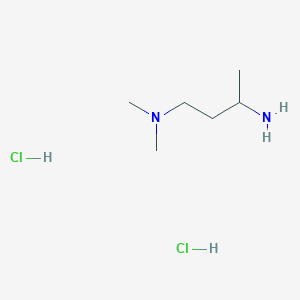

![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride](/img/structure/B11733167.png)